molecular formula C11H9F3N2O B14062139 1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one

1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one

Cat. No.: B14062139
M. Wt: 242.20 g/mol
InChI Key: KEFDRDCLCVYBFS-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazolone core substituted with a methyl group, a phenyl group, and a trifluoromethyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-phenylindole: Shares a similar phenyl and methyl substitution but lacks the trifluoromethyl group.

    1-Methyl-3-phenyl-5-(trifluoromethyl)pyridinone: Similar structure with a pyridinone core instead of a pyrazolone core.

Uniqueness

1-Methyl-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3(2H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable for various applications.

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

1-methyl-2-phenyl-5-(trifluoromethyl)pyrazol-3-one

InChI

InChI=1S/C11H9F3N2O/c1-15-9(11(12,13)14)7-10(17)16(15)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

KEFDRDCLCVYBFS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N1C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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